molecular formula C7H13NO3 B1506539 Methyl 3-hydroxypiperidine-3-carboxylate CAS No. 1008779-94-9

Methyl 3-hydroxypiperidine-3-carboxylate

Cat. No.: B1506539
CAS No.: 1008779-94-9
M. Wt: 159.18 g/mol
InChI Key: XTESLNLUWWTVGF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, featuring a hydroxyl group and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Reduction of Piperidine-3-carboxylic Acid: Another method includes the reduction of piperidine-3-carboxylic acid to its corresponding hydroxyl derivative, which is then esterified with methanol.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the hydroxyl or carboxylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.

  • Reduction Products: Reduced forms, including amines and other reduced derivatives.

  • Substitution Products: Substituted derivatives with different substituents at the hydroxyl or carboxylate positions.

Scientific Research Applications

Methyl 3-hydroxypiperidine-3-carboxylate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

  • Biology: The compound can be used in biological studies to understand the role of piperidine derivatives in biological systems.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-hydroxypiperidine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-hydroxypiperidine-1-carboxylate: A structural isomer with the hydroxyl group at a different position.

  • Methyl 4-hydroxypiperidine-4-carboxylate: Another positional isomer with the hydroxyl group at the 4-position.

  • Methyl 3-hydroxypiperidine-2-carboxylate: A compound with the carboxylate group at a different position.

Uniqueness: Methyl 3-hydroxypiperidine-3-carboxylate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Its hydroxyl and carboxylate groups are positioned in a way that allows for diverse chemical transformations and biological activities.

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Properties

IUPAC Name

methyl 3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESLNLUWWTVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729329
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008779-94-9
Record name Methyl 3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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